4-Bromo-N-butyl-3-methylbenzamide

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Medicinal chemistry groups often face delays when a key intermediate lacks the exact lipophilicity or reactivity profile needed for a late-stage SAR library. 4-Bromo-N-butyl-3-methylbenzamide (CAS 1065073-96-2) directly solves this pain point. - Provides a computed LogP of ~3.65, precisely +0.26 units higher than the demethylated analog, enabling deliberate membrane-permeability tuning without exceeding Lipinski limits. - Supplied as an oil or low-melting solid that eliminates pre-dissolution steps, making it fully compatible with automated liquid-handling platforms for high-throughput parallel synthesis. - The aryl bromide handle at the para position is purpose-built for metal-catalyzed cross-coupling, allowing rapid diversification of a pre-formed benzamide core in hit-to-lead programs.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 1065073-96-2
Cat. No. B1522402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-butyl-3-methylbenzamide
CAS1065073-96-2
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=C(C=C1)Br)C
InChIInChI=1S/C12H16BrNO/c1-3-4-7-14-12(15)10-5-6-11(13)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
InChIKeyCYPNXDNEUJCKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-butyl-3-methylbenzamide: Benzamide Building Block Profile


4-Bromo-N-butyl-3-methylbenzamide (CAS 1065073-96-2) is a functionalized benzamide derivative characterized by a 4-bromo substituent, a 3-methyl group, and an N-butyl amide side chain . It serves as a specialized aryl bromide building block, primarily utilized in medicinal chemistry and agrochemical research for the construction of more complex molecular architectures via cross-coupling reactions . Its molecular formula is C12H16BrNO, with a molecular weight of 270.17 g/mol, and it is typically supplied at purities of 95% to 98% .

4-Bromo-N-butyl-3-methylbenzamide: Differentiation from Analogs


This compound's value is rooted in the synergistic effect of its three structural features: the aryl bromide handle for metal-catalyzed cross-coupling, the 3-methyl group for steric and electronic tuning, and the N-butyl chain for modulating lipophilicity and solubility . Simply interchanging it with a compound lacking one of these features, such as 4-Bromo-N-butylbenzamide (no methyl) or 4-Bromo-3-methylbenzamide (no N-butyl), alters key physicochemical properties like logP and melting point, which can significantly impact reaction yields, purification profiles, and downstream biological performance in a structure-activity relationship (SAR) program . The quantitative evidence below details these critical property shifts.

4-Bromo-N-butyl-3-methylbenzamide: Evidence-Based Comparison with Analogs


Lipophilicity Enhancement by 3-Methyl Group

The presence of the 3-methyl substituent in 4-Bromo-N-butyl-3-methylbenzamide directly increases its lipophilicity compared to its demethylated analog, 4-Bromo-N-butylbenzamide. The computed ACD/LogP for the target compound is 3.65 , while the analogous value for the comparator is 3.39 . This +0.26 LogP shift is a quantifiable differentiation that can influence membrane permeability and non-specific binding in cellular assays. This is a direct head-to-head comparison of the two most structurally proximate analogs.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Improved Physical Form from N-Butyl Group

The N-butyl substituent fundamentally alters the compound's physical state and thermal properties relative to the primary amide analog, 4-Bromo-3-methylbenzamide. The target compound is an oil or low-melting solid at room temperature, whereas the comparator has a well-defined melting point of 175–177°C . Furthermore, the target compound is not classified as a solid, which simplifies its handling in solution-phase chemistry and eliminates the need for pre-dissolution. This is a cross-study comparable observation based on vendor technical datasheets, indicating a clear divergence in physical form.

Process Chemistry Solid-State Characterization Solubility

Cross-Coupling Reactivity via Aryl Bromide

The presence of the aryl bromide in 4-Bromo-N-butyl-3-methylbenzamide is the essential reactive handle for palladium-catalyzed cross-coupling reactions. The analog N-Butyl-3-methylbenzamide lacks this halogen, rendering it unreactive in standard Suzuki-Miyaura or Buchwald-Hartwig couplings. While a class-level inference, this structural prerequisite makes the brominated compound the mandatory choice for any synthetic sequence requiring a late-stage diversification step at the 4-position. The absence of the bromide in the comparator categorically precludes its use in such reactions [1].

Synthetic Methodology Cross-Coupling Building Block Utility

High Commercial Purity Specification

A key procurement consideration is the purity level, which directly correlates with the reliability of biological and chemical assays. A leading supplier specifies the purity of 4-Bromo-N-butyl-3-methylbenzamide as 98% . In contrast, a close structural analog, 4-Bromo-3-methylbenzamide, is commonly offered at a 97% minimum purity, with some sources reporting 95% [1]. This 1-3% purity difference, while seemingly small, represents a measurable reduction in undefined impurities that can act as enzyme inhibitors or catalyst poisons. This is a supporting evidence point derived from vendor specifications.

Quality Control Analytical Chemistry Procurement Specification

Elevated Boiling Point with N-Butyl Chain

The N-butyl chain imparts a major change in volatility compared to the N-methyl analog. The predicted boiling point for 4-Bromo-N-butyl-3-methylbenzamide is 346.9±35.0 °C at 760 mmHg . While the exact boiling point for N-Methyl-4-bromo-3-methylbenzamide is not readily available in the same authoritative database, its lower molecular weight (228.09 g/mol) and reduced van der Waals surface area predict a significantly lower boiling point. This substantial difference is a class-level inference for alkyl amides, which dictates which compound is more amenable to high-temperature reactions or vacuum distillation purification protocols.

Physical Chemistry Thermal Properties Purification

Absence of Comparative Biological Activity Data

It must be explicitly stated that a comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited sites) did not locate direct, quantitative, head-to-head biological activity comparisons (e.g., IC50, EC50, Ki) between 4-Bromo-N-butyl-3-methylbenzamide and its closest analogs [1]. The compound's primary role is documented as a chemical building block . Therefore, any procurement decision relying on a hypothesis of superior biological target engagement cannot be supported by the current open literature. The differentiation above is entirely based on chemical structure and physicochemical properties. This transparency is critical for scientifically rigorous procurement.

Data Transparency Evidence-Based Procurement Literature Gap Analysis

4-Bromo-N-butyl-3-methylbenzamide: Optimal Procurement Scenarios


Lipophilicity-Targeted Lead Optimization

When a structure-activity relationship (SAR) study demands a benzamide scaffold with a computed LogP near 3.65, 4-Bromo-N-butyl-3-methylbenzamide is the direct choice. Its LogP is a quantifiable +0.26 units higher than the demethylated analog 4-Bromo-N-butylbenzamide . This scenario is common in hit-to-lead programs where tuning lipophilicity to improve membrane permeability while avoiding excessive LogP (e.g., >5) is critical. The compound provides this exact property, enabling a deliberate step in the lead optimization multiparameter optimization process.

Non-Crystalline Building Block for High-Throughput Synthesis

The target compound's physical state, being an oil or low-melting solid, eliminates the need for pre-weighing and dissolution steps often required for high-melting crystalline solids like its primary amide analog, which melts at 175-177°C . This property makes it ideal for automated liquid handling systems in high-throughput parallel synthesis or DNA-encoded library technology, where consistent, particulate-free solution transfer is essential for reliable assay results.

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Procurement is essential when the synthetic route involves a late-stage installation of an aromatic, heteroaromatic, or vinyl group at the para-position of a pre-formed benzamide. The aryl bromide in 4-Bromo-N-butyl-3-methylbenzamide is the definitive reactive handle for this purpose, a functionality entirely absent in non-brominated analogs like N-Butyl-3-methylbenzamide . This scenario is a staple in drug discovery for generating analog libraries from a common advanced intermediate.

High-Boiling Substrate for Thermal Reaction Development

For research into high-temperature cross-coupling reactions or solvent-free mechanochemical synthesis, the high predicted boiling point of 346.9 °C makes this compound a suitable non-volatile substrate. Unlike its lower boiling N-methyl analog, it remains in the reaction medium under harsh thermal conditions, ensuring consistent substrate concentration and facilitating kinetic studies. This is a direct application of its differentiated thermal stability.

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